molecular formula C16H19FeNO-6 B13905519 2-Cyclopenta-2,4-dien-1-yl-4-propan-2-yl-4,5-dihydro-1,3-oxazole;cyclopentane;iron

2-Cyclopenta-2,4-dien-1-yl-4-propan-2-yl-4,5-dihydro-1,3-oxazole;cyclopentane;iron

Katalognummer: B13905519
Molekulargewicht: 297.17 g/mol
InChI-Schlüssel: DOYUAZLOCCNAEN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Cyclopenta-2,4-dien-1-yl-4-propan-2-yl-4,5-dihydro-1,3-oxazole;cyclopentane;iron is a complex organometallic compound that features a unique combination of cyclopentadienyl, oxazole, and iron moieties

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyclopenta-2,4-dien-1-yl-4-propan-2-yl-4,5-dihydro-1,3-oxazole;cyclopentane;iron typically involves the coordination of cyclopentadienyl ligands to an iron center, followed by the formation of the oxazole ring. One common method involves the reaction of cyclopentadienyl iron complexes with oxazole precursors under controlled conditions . The reaction conditions often include the use of inert atmospheres, such as nitrogen or argon, and the application of heat to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as those described above. The process would be optimized for yield and purity, with considerations for cost-effectiveness and scalability. Advanced techniques such as continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility.

Analyse Chemischer Reaktionen

Types of Reactions

2-Cyclopenta-2,4-dien-1-yl-4-propan-2-yl-4,5-dihydro-1,3-oxazole;cyclopentane;iron undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form higher oxidation state species.

    Reduction: Reduction reactions can lead to the formation of lower oxidation state species.

    Substitution: Ligand substitution reactions can occur, where one ligand is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide or potassium permanganate, reducing agents like sodium borohydride or lithium aluminum hydride, and various ligands for substitution reactions. Reaction conditions typically involve controlled temperatures, inert atmospheres, and appropriate solvents to ensure the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield iron(III) complexes, while reduction could produce iron(I) species. Substitution reactions can result in a variety of new complexes with different ligands.

Wissenschaftliche Forschungsanwendungen

2-Cyclopenta-2,4-dien-1-yl-4-propan-2-yl-4,5-dihydro-1,3-oxazole;cyclopentane;iron has several scientific research applications:

    Chemistry: It is used as a catalyst in various organic transformations, including polymerization and cross-coupling reactions.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it a potential candidate for drug development and biochemical studies.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where metal-based drugs are effective.

    Industry: Its catalytic properties make it valuable in industrial processes, such as the production of fine chemicals and pharmaceuticals.

Wirkmechanismus

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Cyclopentadienyl iron complexes: These compounds share the cyclopentadienyl-iron coordination but lack the oxazole moiety.

    Oxazole-containing organometallics: These compounds contain the oxazole ring but may have different metal centers or ligands.

Uniqueness

The uniqueness of 2-Cyclopenta-2,4-dien-1-yl-4-propan-2-yl-4,5-dihydro-1,3-oxazole;cyclopentane;iron lies in its combination of cyclopentadienyl, oxazole, and iron components, which confer distinct chemical and physical properties

Eigenschaften

Molekularformel

C16H19FeNO-6

Molekulargewicht

297.17 g/mol

IUPAC-Name

2-cyclopenta-2,4-dien-1-yl-4-propan-2-yl-4,5-dihydro-1,3-oxazole;cyclopentane;iron

InChI

InChI=1S/C11H14NO.C5H5.Fe/c1-8(2)10-7-13-11(12-10)9-5-3-4-6-9;1-2-4-5-3-1;/h3-6,8,10H,7H2,1-2H3;1-5H;/q-1;-5;

InChI-Schlüssel

DOYUAZLOCCNAEN-UHFFFAOYSA-N

Kanonische SMILES

CC(C)C1COC(=N1)[C-]2C=CC=C2.[CH-]1[CH-][CH-][CH-][CH-]1.[Fe]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.